Pentyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate
CAS No.: 355421-10-2
Cat. No.: VC20180503
Molecular Formula: C22H22ClNO2
Molecular Weight: 367.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 355421-10-2 |
|---|---|
| Molecular Formula | C22H22ClNO2 |
| Molecular Weight | 367.9 g/mol |
| IUPAC Name | pentyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate |
| Standard InChI | InChI=1S/C22H22ClNO2/c1-3-4-5-12-26-22(25)19-14-21(16-8-6-15(2)7-9-16)24-20-11-10-17(23)13-18(19)20/h6-11,13-14H,3-5,12H2,1-2H3 |
| Standard InChI Key | YAOANGHVRCQWAH-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)C |
Introduction
Pentyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate is a complex organic compound belonging to the quinolinecarboxylate family. This family is known for its diverse biological activities and potential applications in medicinal chemistry and organic synthesis. The compound's unique structure, which includes a chloro group and a pentyl chain, contributes to its chemical reactivity and solubility characteristics.
Synthesis and Modifications
The synthesis of Pentyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate typically involves multiple steps, allowing for efficient production and modification to create derivatives with novel properties. These modifications are crucial for enhancing biological activity or altering chemical properties.
Potential Applications and Research Findings
Pentyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate has several potential applications, primarily due to its interaction with biological targets. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile.
Table: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Butyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate | C_{22}H_{22}ClNO_2 | Similar structure; different alkyl chain |
| Phenyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate | C_{24}H_{19}NO_2 | Variation in substituents on the quinoline ring |
| 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid | C_{17}H_{12}ClNO_2 | Lacks ester functionality; more polar |
Safety and Handling
While specific safety data for Pentyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate is not detailed, compounds in the quinolinecarboxylate family can exhibit toxicity and require careful handling. For example, similar compounds may cause skin irritation or be harmful if ingested, as seen with other quinoline derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume